Cas no 1226439-87-7 (2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide)

2-Fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide is a fluorinated sulfonamide derivative featuring a furan ring substitution. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules due to its structural motifs, including the sulfonamide group and fluoro-substituted benzene ring. The presence of a hydroxyl group enhances solubility and reactivity, facilitating further functionalization. Its furan moiety may contribute to interactions with biological targets, making it valuable for research in drug discovery and enzyme inhibition studies. The compound's well-defined structure allows for precise modifications, supporting its use in synthetic and pharmacological applications.
2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide structure
1226439-87-7 structure
Product name:2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide
CAS No:1226439-87-7
MF:C13H14FNO4S
Molecular Weight:299.317965984344
CID:6303185
PubChem ID:49669647

2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide
    • F5857-0169
    • 2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzene-1-sulfonamide
    • 1226439-87-7
    • SR-01000925593-1
    • SR-01000925593
    • AKOS024523233
    • 2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzenesulfonamide
    • 2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzenesulfonamide
    • インチ: 1S/C13H14FNO4S/c1-9-6-7-12(19-9)11(16)8-15-20(17,18)13-5-3-2-4-10(13)14/h2-7,11,15-16H,8H2,1H3
    • InChIKey: KSRHRHDMJYAZFW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1F)(NCC(C1=CC=C(C)O1)O)(=O)=O

計算された属性

  • 精确分子量: 299.06275726g/mol
  • 同位素质量: 299.06275726g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 411
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.9Ų
  • XLogP3: 1.3

2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5857-0169-4mg
2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzene-1-sulfonamide
1226439-87-7
4mg
$66.0 2023-09-09
Life Chemicals
F5857-0169-15mg
2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzene-1-sulfonamide
1226439-87-7
15mg
$89.0 2023-09-09
Life Chemicals
F5857-0169-10mg
2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzene-1-sulfonamide
1226439-87-7
10mg
$79.0 2023-09-09
Life Chemicals
F5857-0169-3mg
2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzene-1-sulfonamide
1226439-87-7
3mg
$63.0 2023-09-09
Life Chemicals
F5857-0169-2mg
2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzene-1-sulfonamide
1226439-87-7
2mg
$59.0 2023-09-09
Life Chemicals
F5857-0169-10μmol
2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzene-1-sulfonamide
1226439-87-7
10μmol
$69.0 2023-09-09
Life Chemicals
F5857-0169-1mg
2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzene-1-sulfonamide
1226439-87-7
1mg
$54.0 2023-09-09
Life Chemicals
F5857-0169-5mg
2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzene-1-sulfonamide
1226439-87-7
5mg
$69.0 2023-09-09
Life Chemicals
F5857-0169-5μmol
2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzene-1-sulfonamide
1226439-87-7
5μmol
$63.0 2023-09-09
Life Chemicals
F5857-0169-2μmol
2-fluoro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzene-1-sulfonamide
1226439-87-7
2μmol
$57.0 2023-09-09

2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide 関連文献

2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamideに関する追加情報

Introduction to 2-Fluoro-N-(2-Hydroxy-2-(5-Methylfuran-2-yl)ethyl)benzene-1-sulfonamide (CAS No. 1226439-87-7)

2-Fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzene-1-sulfonamide, with the CAS number 1226439-87-7, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of a fluorine atom and a 5-methylfuran moiety, contribute to its distinct pharmacological profile.

The molecular structure of 2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzene-1-sulfonamide is characterized by a benzene ring substituted with a fluoro group at the 2-position and a sulfonamide group at the 1-position. The sulfonamide group is attached to an ethyl chain that bears a hydroxyl group and a 5-methylfuran ring. This complex arrangement of functional groups imparts the compound with a high degree of chemical stability and reactivity, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzene-1-sulfonamide in various therapeutic areas. One notable application is its use as an antimicrobial agent. Research has shown that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, which disrupts the integrity of the bacterial cell membrane and leads to cell death.

In addition to its antimicrobial properties, 2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzene-1-sulfonamide has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The anticancer potential of 2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzene-1-sulfonamide has also been explored in recent years. In vitro and in vivo studies have shown that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. Specifically, it has been found to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. These findings suggest that 2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzene-1-sulfonamide may have therapeutic value in cancer treatment.

The pharmacokinetic properties of 2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzene-1-sulfonamide have been studied extensively to assess its suitability for clinical use. Research has shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and low clearance rates. These characteristics make it an attractive candidate for oral administration, which is often preferred for long-term treatment regimens.

Toxicity studies have also been conducted to evaluate the safety profile of 2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzene-1-sulfonamide. In animal models, this compound has demonstrated low toxicity at therapeutic doses, with no significant adverse effects observed on major organs such as the liver and kidneys. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.

The synthesis of 2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzene-1-sulfonamide involves several steps, including the preparation of the key intermediates and their subsequent coupling reactions. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-amino-propanol followed by the introduction of the 5-methylfuran moiety through a nucleophilic substitution reaction. This multi-step process requires careful optimization to achieve high yields and purity levels suitable for pharmaceutical applications.

In conclusion, 2-fluoro-N-(2-hydroxy-2-(5-methylfuran-2-y l)ethy l)benzene -1 -sulfonam ide (CAS No . 1 006439 -87 -7) strong > represents a promising compound with diverse therapeutic applications in antimicrobial, anti-inflammatory, and anticancer treatments. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in drug discovery and clinical research. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility. p >

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